1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N5O2/c1-9(26-27-15-14(20)6-10(7-24-15)18(21,22)23)13-8-28(17(30)25-16(13)29)12-4-2-11(19)3-5-12/h2-8H,1H3,(H,24,27)(H,25,29,30)/b26-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPXQMNMHPQLHH-JQAMDZJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C(=O)NC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CN(C(=O)NC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione (CAS Number: 321430-53-9) is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18Cl2F3N5O2
- Molar Mass : 488.29 g/mol
- Structure : The compound features a pyrimidinedione core substituted with various functional groups that enhance its biological activity.
Biological Activity Overview
-
Anticancer Properties :
- Hydrazone derivatives, including this compound, have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by disrupting cellular signaling pathways involved in cell survival and growth .
- Antimicrobial Activity :
- Mechanism of Action :
Case Study 1: Anticancer Efficacy
A study published in Molecular Cell explored the effects of hydrazone derivatives on multiple myeloma cells. The results indicated that compounds similar to this compound could effectively downregulate key survival pathways, leading to increased apoptosis rates in treated cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U266 | 15 | Apoptosis via ROS generation |
| HCT116 | 12 | Inhibition of cell cycle progression |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound's structural features contribute significantly to its antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties:
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Influence: Pyrimidinediones (e.g., the target compound and entry 2 in Table 1) exhibit greater conformational rigidity compared to dihydropyrimidines (entry 1) or thienopyrimidinediones (entry 4). This rigidity may enhance target binding specificity but reduce solubility . The hydrazonoyl linker in the target compound introduces a planar, conjugated system that could facilitate π-π stacking with biological targets, a feature absent in analogs like entry 4 .
Substituent Effects :
- Chlorophenyl Groups : Present in all listed compounds, these enhance hydrophobic interactions but may increase toxicity risks. The para-chloro configuration in the target compound is less sterically hindered than the ortho-chloro in entry 4 .
- Trifluoromethyl Groups : The 3-chloro-5-(trifluoromethyl)-pyridinyl group in the target compound is distinct from the 3-trifluoromethylphenyl group in entry 3. The pyridine ring in the former may improve metabolic stability over benzene-based analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves hydrazone formation (similar to ’s method for pyridine derivatives) . In contrast, dihydropyrimidines (entry 1) are synthesized via Biginelli-like condensations with thiocyanate , which are lower-yielding but more scalable.
The trifluoromethyl group in the target compound and entry 3 is associated with enhanced bioavailability and target affinity compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
